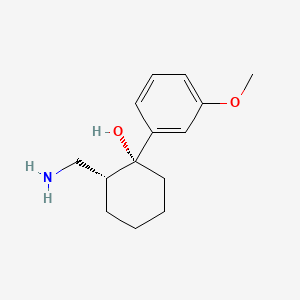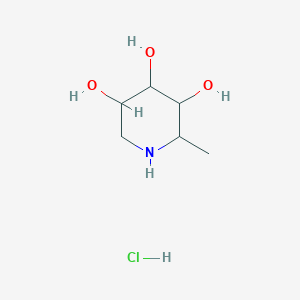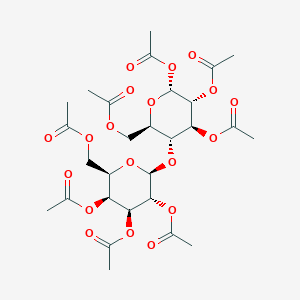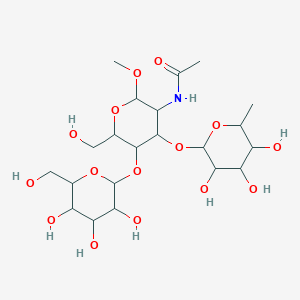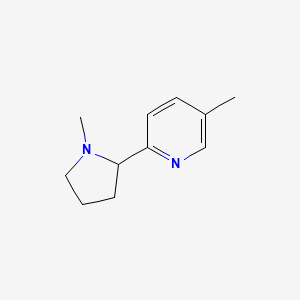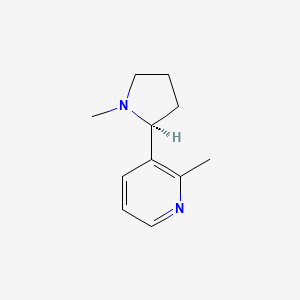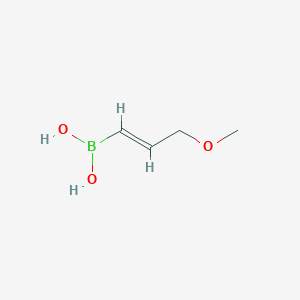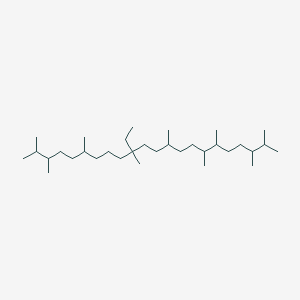
FASCICULIN 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fasciculin 2 is a potent acetylcholinesterase inhibitor found in the venom of the green mamba snake (Dendroaspis angusticeps). It belongs to the three-finger class of Elapidae toxins, which also includes alpha-neurotoxins and cardiotoxins . This compound is known for its ability to cause intense fasciculation in muscle fascicles, leading to paralysis or incapacitation of the prey .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fasciculin 2 is typically isolated from the venom of the green mamba snake. The toxin is purified through a series of chromatographic techniques, including ion-exchange and size-exclusion chromatography . The crystallization of this compound involves the use of specific conditions to obtain high-quality crystals for structural analysis .
Industrial Production Methods: Industrial production of this compound is not common due to its origin from snake venom. recombinant DNA technology can be employed to produce this compound in bacterial or yeast expression systems. This involves cloning the gene encoding this compound into an expression vector, transforming the host cells, and inducing protein expression. The recombinant protein is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Fasciculin 2 primarily interacts with acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This interaction involves an induced-fit mechanism, where the toxin undergoes conformational changes to bind effectively to the enzyme .
Common Reagents and Conditions: The primary reagent involved in the interaction of this compound is acetylcholinesterase. The binding occurs under physiological conditions, with the enzyme and toxin forming a complex that inhibits acetylcholine hydrolysis .
Major Products Formed: The major product of the interaction between this compound and acetylcholinesterase is the inhibited enzyme-toxin complex. This complex prevents the breakdown of acetylcholine, leading to prolonged neurotransmission and muscle fasciculation .
Scientific Research Applications
Fasciculin 2 has several scientific research applications, including:
Mechanism of Action
Fasciculin 2 exerts its effects by binding to the peripheral site of acetylcholinesterase, inhibiting the enzyme’s ability to hydrolyze acetylcholine. This binding involves an induced-fit mechanism, where the toxin undergoes conformational changes to fit into the enzyme’s active site . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine at neuromuscular junctions, causing prolonged muscle contraction and fasciculation .
Comparison with Similar Compounds
Fasciculin 2 is unique among acetylcholinesterase inhibitors due to its high specificity and potency. Similar compounds include:
Fasciculin 1: Another toxin from the green mamba snake, differing from this compound by a single amino acid substitution.
Fasciculin 3: Isolated from Dendroaspis viridis, it also inhibits acetylcholinesterase but with varying degrees of potency.
This compound’s unique structural features and high specificity for acetylcholinesterase make it a valuable tool for scientific research and potential therapeutic applications .
Properties
CAS No. |
95506-56-2 |
|---|---|
Molecular Formula |
C9H15NO2 .C7H6O3 |
Molecular Weight |
6,735 Da |
Purity |
≥ 98 % |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
![4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139671.png)
